Methyl 3-iodoisonicotinate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-iodopyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6INO2/c1-11-7(10)5-2-3-9-4-6(5)8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZUYSNLMTTZFDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=NC=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376271 | |
| Record name | Methyl 3-iodopyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188677-49-8 | |
| Record name | Methyl 3-iodopyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3-iodopyridine-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical and Physical Properties of Methyl 3 Iodoisonicotinate
The fundamental properties of Methyl 3-iodoisonicotinate are summarized in the table below. These characteristics are essential for its use in laboratory synthesis, defining its reactivity, solubility, and handling requirements.
| Property | Value |
| CAS Number | 188677-49-8 ambeed.com |
| Molecular Formula | C₇H₆INO₂ ambeed.com |
| Molecular Weight | 263.03 g/mol ambeed.com |
| Appearance | Light yellow to brown solid |
| Boiling Point | 278 °C |
| Density | 1.844 g/cm³ |
| Flash Point | 122 °C |
| SMILES Code | COC(=O)C1=C(C=NC=C1)I ambeed.com |
| InChI Key | XZUYSNLMTTZFDY-UHFFFAOYSA-N ambeed.com |
Note: Physical properties such as boiling point, density, and flash point are sourced from aggregated chemical data and may represent predicted values.
Reactivity and Transformational Chemistry
Nucleophilic Substitution Reactions of the Iodinated Pyridine (B92270) Moiety
The iodine atom at the 3-position of Methyl 3-iodoisonicotinate is a good leaving group, making the compound susceptible to nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing ester group at the 4-position further facilitates this process by stabilizing the intermediate Meisenheimer complex.
Reactions with Nitrogen-Containing Nucleophiles (e.g., Amines)
While specific studies on the amination of this compound are not extensively documented in readily available literature, the reactivity of analogous 3-halopyridines suggests its susceptibility to amination. For instance, the closely related compound, methyl 3-bromoisonicotinate, undergoes nucleophilic substitution with nitrogen nucleophiles. It is expected that this compound would react similarly, likely with enhanced reactivity due to the superior leaving group ability of iodide compared to bromide. The general reaction would involve the displacement of the iodide by an amine, a transformation often catalyzed by copper or palladium complexes in what is known as the Buchwald-Hartwig amination. chemrxiv.org
Reactions with Oxygen- and Sulfur-Containing Nucleophiles (e.g., Alcohols, Thiols)
The reaction of this compound with oxygen and sulfur nucleophiles, such as alcohols and thiols, is anticipated to proceed via a nucleophilic aromatic substitution mechanism. These reactions would lead to the formation of 3-alkoxy and 3-thioether derivatives of methyl isonicotinate (B8489971), respectively. The reactivity would be influenced by the nucleophilicity of the attacking species and the reaction conditions, such as the choice of base and solvent. While specific examples with this compound are not prevalent in the literature, the general principles of SNAr on electron-deficient pyridines support the feasibility of these transformations.
Exploration of Diverse Heteroatom Nucleophile Interactions
The reactivity of the C-I bond in this compound extends to a variety of other heteroatom nucleophiles. Based on the reactivity of similar halo-pyridines, reactions with nucleophiles like azides and cyanides are expected to proceed efficiently. For example, methyl 3-bromoisonicotinate has been shown to react with sodium azide (B81097) and potassium cyanide to yield the corresponding 3-azido and 3-cyano derivatives. It is highly probable that this compound would undergo these transformations under similar or even milder conditions to provide valuable intermediates for further synthetic elaborations.
Metal-Catalyzed Cross-Coupling Reactions
The carbon-iodine bond in this compound is an excellent handle for participating in a wide array of metal-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Coupling Reactions (e.g., Sonogashira Coupling)
Other important palladium-catalyzed reactions applicable to this compound include:
Suzuki Coupling: Reaction with a boronic acid or ester.
Heck Coupling: Reaction with an alkene.
Buchwald-Hartwig Amination: Reaction with an amine. chemrxiv.org
These reactions would allow for the introduction of a wide variety of substituents at the 3-position of the pyridine ring, leading to a diverse library of functionalized isonicotinate derivatives.
Copper-Mediated Coupling Reactions (e.g., [¹¹C]CuCF₃-mediated Trifluoromethylation)
Copper-mediated coupling reactions offer a complementary approach to palladium-catalyzed transformations. A notable example is the trifluoromethylation of this compound. The introduction of a trifluoromethyl group is of significant interest in medicinal chemistry due to its ability to modulate the physicochemical properties of a molecule.
A study on the radiosynthesis of potential PET radioligands for demyelinating diseases demonstrated the efficient copper-mediated trifluoromethylation of this compound using [¹¹C]CuCF₃. The reaction proceeded in high radiochemical yield under relatively mild conditions. nih.gov
| Precursor | Reagent | Temperature (°C) | Reaction Time (min) | Radiochemical Yield (%) |
|---|---|---|---|---|
| This compound | [¹¹C]CuCF₃ | 130 | 10 | 93 |
| This compound | [¹¹C]CuCF₃ | 80 | 10 | 74 |
This specific example underscores the utility of this compound as a substrate in copper-mediated transformations for the synthesis of complex and valuable molecules.
Other Transition Metal-Catalyzed Transformations (e.g., Hiyama Cross-Coupling)
Beyond more common coupling reactions, this compound is a suitable substrate for a variety of other transition metal-catalyzed transformations. The Hiyama cross-coupling is a notable example, offering a powerful method for forming carbon-carbon bonds. wikipedia.org This reaction involves the palladium-catalyzed coupling of an organohalide with an organosilicon compound. organic-chemistry.org For this compound, the carbon-iodine bond serves as the reactive site for oxidative addition to the palladium catalyst. Organoiodides are often preferred substrates in these couplings as they typically provide excellent yields. wikipedia.org
The Hiyama coupling mechanism requires an activating agent, commonly a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF), or a base. organic-chemistry.org This activator interacts with the organosilane (e.g., an aryltrimethoxysilane or aryltrifluorosilane), forming a hypervalent silicon species that is more reactive in the transmetalation step of the catalytic cycle. While specific studies on this compound are not extensively documented, the reactivity of analogous compounds, such as other heteroaryl halides, provides insight into its potential. For instance, heteroaryl chlorides have been successfully coupled with aryltrifluorosilanes in good to excellent yields. nih.gov Similarly, palladium nanoparticles have been used to catalyze the Hiyama coupling of aryl halides with arylsilanes under aqueous conditions. nih.gov
The versatility of this reaction allows for the introduction of a wide array of aryl, vinyl, and alkyl groups at the 3-position of the pyridine ring, making it a key strategy for synthesizing complex substituted pyridines.
| Coupling Partner | Catalyst / Ligand | Activator / Solvent | Product Type | Reference |
| Phenyltrifluorosilane | Pd(OAc)₂ / XPhos | TBAF / t-BuOH | Biaryl Compound | nih.gov |
| Phenyl triethoxysilane | Pd(NH₃)₂Cl₂ / Cationic bipyridyl | NaOH / H₂O | Biaryl Compound | nih.gov |
| Aryltrimethoxysilane | Pd(OAc)₂ / Buchwald ligand | K₃PO₄ / Toluene | Biaryl Compound | nih.gov |
| Alkyltrifluorosilane | PdCl₂(dppf) | TBAF / THF | Aryl-Alkyl Compound | wikipedia.org |
Table 1. Representative Conditions for Hiyama Cross-Coupling of Aryl Halide Analogs.
Ligand Design and Catalyst Optimization for Enhanced Selectivity and Yield
The success of transition metal-catalyzed reactions involving this compound is highly dependent on the careful selection and optimization of the catalyst system. The ligand, which coordinates to the metal center, is a critical component that can dramatically influence reactivity, selectivity, and catalyst stability. nih.gov The development of specialized ligands over the past few decades has been a major advance in cross-coupling methodology. nih.gov
Historically, simple triarylphosphines were common, but modern catalysis often employs more sophisticated ligands designed to enhance specific steps in the catalytic cycle. nih.gov Key classes of ligands include:
Bulky Electron-Rich Phosphines: Ligands such as the Buchwald-type biarylphosphines (e.g., XPhos, SPhos) are highly effective in promoting the oxidative addition of aryl halides and facilitating the final reductive elimination step. nih.govrsc.org
N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donating ligands that form robust bonds with palladium, leading to highly stable and active catalysts. Sterically hindered NHC ligands have demonstrated remarkable control over regioselectivity in the cross-coupling of dihalopyridines. nsf.gov
Catalyst optimization also involves the choice of the metal itself. While palladium is the most widely used metal for cross-coupling reactions due to its high activity and functional group tolerance, enscm.fr other metals like nickel and copper are valuable alternatives. Nickel catalysts, for example, have shown effectiveness in coupling reactions with alkyl halides, organic-chemistry.org while copper-based systems have also been explored for Hiyama couplings. The presence of halide anions (Cl⁻, Br⁻, I⁻) can also significantly affect catalytic activity and selectivity. researchgate.net Ultimately, optimizing a transformation requires a systematic approach, fine-tuning the interplay between the metal precursor, ligand, base, solvent, and temperature to maximize the yield and selectivity of the desired product.
Reduction and Oxidation Chemistry of Pyridine Derivatives
The functional groups present in this compound allow for a range of reduction and oxidation reactions, enabling further molecular diversification.
Selective Reduction of the Iodo-Group and Other Functionalities
A key challenge in the chemistry of this compound is the selective reduction of one functional group in the presence of others. The carbon-iodine bond is generally more susceptible to reduction than the methyl ester or the aromatic pyridine ring. This allows for chemoselective dehalogenation under mild conditions.
A common approach is the use of hydride reagents. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that typically reduces aldehydes and ketones without affecting less reactive functional groups like esters. youtube.com This selectivity makes it a prime candidate for reducing the C–I bond while preserving the ester. The reactivity of NaBH₄ can be enhanced with additives; for example, a combination of NaBH₄ and cuprous chloride (CuCl₂) has been reported for the selective reduction of aryl halides. acs.org Another powerful reducing agent, samarium diiodide (SmI₂), is known to reduce pyridine rings to piperidines in the presence of a proton source like water. clockss.org However, this reagent can also induce the elimination of halide substituents, indicating its potential for C-I bond cleavage, though potentially with over-reduction of the aromatic ring. clockss.org Catalytic hydrogenation is another viable method, although careful selection of the catalyst (e.g., Pd/C) and reaction conditions is necessary to achieve selective deiodination without saturating the pyridine ring or reducing the ester group.
Oxidative Transformations for Novel Functional Group Introduction
The pyridine nitrogen in this compound is susceptible to oxidation, most commonly leading to the formation of the corresponding N-oxide. This transformation alters the electronic properties of the pyridine ring, making it more electron-deficient and activating the positions ortho and para to the nitrogen for nucleophilic attack. scripps.edu
Several oxidizing agents are effective for this purpose. Peroxy acids, particularly m-chloroperoxybenzoic acid (m-CPBA), are widely used for the N-oxidation of 3-substituted pyridines. arkat-usa.org Another common method involves using hydrogen peroxide (H₂O₂), often in acetic acid or in the presence of a metal catalyst like methyltrioxorhenium (MTO). arkat-usa.orgorganic-chemistry.org A patented process describes the oxidation of halopyridines using peracetic acid generated in situ from H₂O₂ and acetic acid. google.com The resulting this compound N-oxide is a versatile intermediate for further functionalization.
Ester Chemistry and Modifications
The methyl ester of this compound provides a handle for another set of chemical modifications, primarily through hydrolysis or transesterification.
Hydrolysis of the Methyl Ester to Isonicotinic Acid Derivatives
One of the most fundamental transformations of the ester group is its hydrolysis to the corresponding carboxylic acid, which in this case yields 3-iodoisonicotinic acid. This reaction can be achieved under either basic or acidic conditions.
Base-catalyzed hydrolysis, or saponification, is the most common method. It involves treating the ester with a strong base, such as sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH), in an aqueous or mixed aqueous-organic solvent system. This process irreversibly forms a carboxylate salt, which is then protonated in a separate acidic workup step to yield the final carboxylic acid. This method is generally high-yielding and is related to the industrial synthesis of nicotinic acid, which can involve the hydrolysis of a nicotinamide (B372718) precursor. wikipedia.org
Alternatively, acid-catalyzed hydrolysis can be employed. This reaction is an equilibrium process that requires a strong acid catalyst (e.g., sulfuric acid) and an excess of water to drive the reaction toward the carboxylic acid product.
| Condition Type | Reagents | Solvent | Temperature | Product |
| Base-Catalyzed | NaOH or LiOH, then H₃O⁺ | H₂O / Methanol (B129727) or THF | Room Temp to Reflux | 3-Iodoisonicotinic Acid |
| Acid-Catalyzed | H₂SO₄ or HCl | H₂O | Reflux | 3-Iodoisonicotinic Acid |
Table 2. General Conditions for the Hydrolysis of this compound.
Transesterification and Other Ester Functionalizations
The methyl ester group of this compound can be converted to other esters through transesterification. This process typically involves reacting the methyl ester with an excess of another alcohol in the presence of an acid or base catalyst. While specific literature on the transesterification of this compound is not abundant, the general principles of ester exchange are applicable. For instance, reacting this compound with ethanol (B145695) in the presence of a catalytic amount of sulfuric acid or sodium ethoxide would be expected to yield Ethyl 3-iodoisonicotinate. The reaction equilibrium is typically shifted towards the product by using the reactant alcohol as the solvent.
Beyond transesterification, the ester moiety can undergo other important transformations, namely hydrolysis and amidation.
Hydrolysis:
The hydrolysis of this compound to its corresponding carboxylic acid, 3-iodoisonicotinic acid, is a fundamental transformation. This reaction can be achieved under either acidic or basic conditions.
Acid-Catalyzed Hydrolysis: This reversible reaction is typically carried out by heating the ester in an aqueous solution containing a strong acid, such as hydrochloric acid or sulfuric acid. chemguide.co.uklibretexts.org The presence of a large excess of water helps to drive the equilibrium towards the formation of the carboxylic acid and methanol. chemguide.co.uk
Base-Mediated Hydrolysis (Saponification): A more common and generally irreversible method for ester hydrolysis is saponification. chemguide.co.uk This involves heating the ester with a stoichiometric amount of a strong base, such as sodium hydroxide or potassium hydroxide, in an aqueous or alcoholic solution. chemguide.co.uklibretexts.org The reaction yields the corresponding carboxylate salt, which is then acidified in a separate step to produce the free carboxylic acid. libretexts.org This method is often preferred due to its irreversibility and typically cleaner reaction profile. chemguide.co.uk
| Reactant | Reagents and Conditions | Product | Notes |
| This compound | 1. NaOH, H₂O/MeOH, Reflux2. HCl (aq) | 3-Iodoisonicotinic acid | The initial product is the sodium salt of the carboxylic acid. Acidification in a subsequent step liberates the free 3-iodoisonicotinic acid. |
| This compound | H₂SO₄ (cat.), H₂O, Reflux | 3-Iodoisonicotinic acid | This is a reversible reaction. An excess of water is used to favor the formation of the products. |
Amidation:
The methyl ester group of this compound can be readily converted to an amide functional group by reaction with ammonia (B1221849) or a primary or secondary amine. This reaction, known as aminolysis, typically requires heating the ester with the amine. The general reactivity order for the amine is ammonia > primary amines > secondary amines.
The direct reaction of an ester with an amine to form an amide can be slow. However, the process can be facilitated by various methods, including the use of activating agents or conversion of the ester to a more reactive acyl derivative. While specific examples for this compound are not extensively documented in readily available literature, the general protocols for amide synthesis from esters are applicable. For instance, heating this compound with an excess of a primary amine, such as ethylamine, would be expected to yield N-ethyl-3-iodoisonicotinamide.
| Reactant | Amine Reactant | Product | General Conditions |
| This compound | Ammonia (NH₃) | 3-Iodoisonicotinamide | Heating the ester with aqueous or anhydrous ammonia. |
| This compound | Primary Amine | N-Substituted-3-iodoisonicotinamide | Heating the ester with the primary amine, often with the amine itself serving as the solvent or in a suitable high-boiling solvent. |
| This compound | Secondary Amine | N,N-Disubstituted-3-iodoisonicotinamide | The reaction with secondary amines is generally slower than with primary amines and may require more forcing conditions or catalytic activation. |
Applications in Advanced Chemical Research
Medicinal Chemistry and Pharmaceutical Research
In the realm of medicinal chemistry, the pyridine (B92270) scaffold is a well-established privileged structure, found in numerous approved drugs. nih.govresearchgate.net Halogenated pyridines, such as Methyl 3-iodoisonicotinate, are particularly valuable as they provide a reactive handle for the construction of diverse compound libraries, which can then be screened for various biological activities.
Role as a Key Building Block for Drug Candidate Synthesis
The primary role of this compound in drug discovery is that of a key building block for the synthesis of more complex molecules. The carbon-iodine bond is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern medicinal chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.
Two of the most prominent reactions where this compound can be employed are the Suzuki-Miyaura and Sonogashira cross-coupling reactions. These reactions allow for the introduction of a wide range of substituents at the 3-position of the pyridine ring, leading to the generation of diverse molecular scaffolds.
| Coupling Reaction | Reactant | Catalyst System (Typical) | Bond Formed | Potential Introduced Moieties |
| Suzuki-Miyaura Coupling | Aryl or heteroaryl boronic acids/esters | Pd catalyst (e.g., Pd(PPh₃)₄), Base | C-C (sp²-sp²) | Phenyl, substituted phenyls, various heterocycles |
| Sonogashira Coupling | Terminal alkynes | Pd catalyst, Cu(I) co-catalyst, Base | C-C (sp²-sp) | Alkynyl groups, which can be further functionalized |
The ability to introduce such a wide variety of chemical entities allows for the systematic exploration of structure-activity relationships (SAR), a critical process in the optimization of lead compounds into viable drug candidates.
Investigation of Potential Biological Activities of Derivatives
While this compound itself is not typically the active pharmacological agent, its derivatives have been investigated for a range of potential therapeutic applications. The pyridine nucleus is a common feature in many biologically active compounds, and by modifying the structure of this compound, researchers can design and synthesize novel molecules with desired biological properties.
The search for new antimicrobial agents is a global health priority due to the rise of drug-resistant pathogens. Pyridine derivatives have shown promise in this area, and compounds synthesized from precursors like this compound are subjects of interest in the development of new antibacterial and antifungal drugs. nih.gov Research has shown that certain substituted pyridines exhibit significant antimicrobial activity against a range of microorganisms. The introduction of various lipophilic and electron-withdrawing or -donating groups, facilitated by the reactivity of the iodo-substituent, can modulate the antimicrobial potency of the resulting compounds.
The pyridine scaffold is present in a number of anticancer drugs, and the synthesis of novel pyridine-containing molecules is an active area of cancer research. A patent has reported that certain isonicotinic acid derivatives show potential in preparing anticancer drugs, particularly for cancers associated with EGFR overexpression such as lung and colon cancer. google.com The ability to synthesize a wide array of derivatives from this compound allows for the screening of these compounds against various cancer cell lines and molecular targets. For instance, thieno[3,2-b]pyridine derivatives, which can be synthesized through multi-step reactions starting from functionalized pyridines, have shown potential as antitumor agents. nih.gov
Chronic inflammation is implicated in a wide range of diseases, and there is a continuous search for new anti-inflammatory agents. Isonicotinic acid derivatives have been investigated for their anti-inflammatory potential. nih.gov A study on isonicotinic acid-derived compounds demonstrated significant anti-inflammatory activity, with some derivatives showing superior potency to the standard drug naproxen. nih.gov The synthesis of novel isonicotinates from precursors such as this compound could lead to the discovery of new and effective anti-inflammatory drugs.
Radiopharmaceutical Development and Molecular Imaging Probes
The iodine atom in this compound makes it a highly attractive precursor for the development of radiopharmaceuticals, particularly for use in Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) imaging. These non-invasive imaging techniques rely on the detection of radiation emitted from radiolabeled molecules (radiotracers) that are designed to accumulate in specific tissues or bind to particular molecular targets in the body.
The stable iodine atom can be replaced with a radioactive isotope of iodine, such as Iodine-123, Iodine-124, or Iodine-131, through radioiodination reactions. For example, radioiodinated pyridine derivatives have been successfully developed as imaging agents for nicotinic acetylcholine (B1216132) receptors in the brain. nih.gov The synthesis of these agents often involves an iododestannylation reaction on a precursor molecule.
The general process for developing a radiotracer from a precursor like this compound would involve:
Synthesis of a precursor: This would be a derivative of this compound where the iodine is replaced with a group suitable for radioiodination, such as a trialkylstannyl group.
Radiolabeling: The precursor is then reacted with a radioactive iodine species to introduce the radioisotope.
Purification and formulation: The resulting radiotracer is purified and formulated for administration.
The ability to attach a radioisotope to a pyridine-based molecule that targets a specific biological process allows for the visualization and quantification of that process in vivo, which is invaluable for disease diagnosis, monitoring treatment response, and in drug development.
Materials Science and Advanced Functional Materials
The unique electronic and structural properties of the pyridine ring make isonicotinate (B8489971) derivatives, including this compound, attractive building blocks for the creation of advanced functional materials. These materials find applications in optoelectronics, electronics, and specialty polymers.
Isonicotinate and its derivatives are widely used as organic linkers in the synthesis of metal-organic frameworks (MOFs), a class of crystalline materials with tunable porosity and functionality. rsc.orgrsc.org The inherent luminescence of the organic linker can be modulated by coordination to a metal center, leading to the development of luminescent MOFs (LMOFs). rsc.orgosti.gov These materials have potential applications in chemical sensing, light-emitting diodes (LEDs), and bio-imaging.
The photoluminescent properties of MOFs are often derived from the organic ligands themselves. osti.gov The pyridine ring in isonicotinate can participate in π-π stacking interactions, which can influence the luminescent properties of the resulting material. While specific studies on MOFs incorporating this compound are limited, the broader class of isonicotinate-based MOFs demonstrates the potential of this scaffold in creating novel luminescent materials. mdpi.com
Pyridine-based compounds are of significant interest in the field of organic electronics due to their electron-deficient nature, which makes them suitable for use as n-type organic semiconductors. rsc.org Organic semiconductors are the active components in a range of electronic devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). google.comacs.org
The synthesis of organic semiconductors often involves the creation of donor-acceptor architectures to tune the material's electronic properties. rsc.org The electron-withdrawing character of the pyridine ring makes isonicotinate derivatives potential building blocks for such materials. While direct application of this compound in published organic semiconductor research is not prominent, the general strategy of using substituted pyridines is well-established. rsc.orggoogle.com Covalent organic frameworks (COFs) with redox-active pyridine units have also been explored as electrode materials. researchgate.net
The following table highlights the role of pyridine derivatives in organic electronic materials:
| Material Type | Role of Pyridine Derivative | Potential Application |
|---|---|---|
| Organic Semiconductor | Electron-transporting material (n-type) | OLEDs, OFETs, Organic Solar Cells |
| Metal-Organic Framework (MOF) | Organic linker | Luminescent sensors, Catalysis |
| Covalent Organic Framework (COF) | Redox-active unit | Energy storage (batteries, supercapacitors) |
The functionalization of polymers with specific chemical moieties can impart new or enhanced properties. The isonicotinate group can be incorporated into polymer structures, either as a pendant group or within the polymer backbone, to introduce functionalities such as metal coordination sites, altered solubility, or specific electronic characteristics. For instance, polymers with pendant isonicotinate groups could be used to create materials that can chelate metal ions, potentially for applications in catalysis or environmental remediation.
While there is a lack of specific literature detailing the integration of this compound into polymers, the general concept of using pyridine carboxylic acids and their esters for polymer functionalization is a viable synthetic strategy. rsc.orgrsc.org
Research into Photonic Materials and Optoelectronic Applications
Agricultural Chemistry and Crop Protection Research
Investigation as a Semiochemical for Pest Management Strategies
There is no evidence in the available scientific literature to suggest that this compound has been investigated or utilized as a semiochemical for pest management. This area of research has, however, extensively focused on the parent compound, Methyl isonicotinate .
Methyl isonicotinate is a well-documented and potent semiochemical, specifically a kairomone, for various species of thrips (Thysanoptera), which are significant agricultural pests. Research has demonstrated that Methyl isonicotinate effectively attracts thrips and is a key active ingredient in commercial lures used for monitoring and managing thrips populations in both greenhouse and field settings. Studies have explored its use in various pest management strategies, including:
Enhanced Monitoring: Used in combination with colored sticky traps to increase the capture rate of thrips.
Mass Trapping: Deploying a large number of baited traps to reduce pest populations directly.
Lure and Kill/Infect: Combining the lure with insecticides or pathogens to target attracted pests.
Behavioral Synergism: Using it in conjunction with insecticides to improve their efficacy.
It is crucial to distinguish that these findings apply to Methyl isonicotinate and not its 3-iodo derivative. The introduction of an iodine atom at the 3-position of the pyridine ring would significantly alter the molecule's size, polarity, and electronic properties, likely affecting its interaction with insect olfactory receptors. Without specific studies, one cannot assume that this compound would exhibit similar semiochemical activity.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to modern chemistry, offering insights into the intrinsic properties of a molecule.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Methyl 3-iodoisonicotinate, DFT calculations can determine optimized geometry, including bond lengths and angles, as well as electronic properties. scielo.org.mx Such studies typically involve selecting a functional (like B3LYP) and a basis set (e.g., 6-311++G(2d,p)) to solve the Schrödinger equation in an approximate way. scielo.org.mxmdpi.com
Key molecular properties that can be elucidated through DFT include:
Geometric Properties : Calculations can predict the most stable three-dimensional arrangement of atoms, bond lengths, and bond angles. scielo.org.mx
Electronic Properties : DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. scielo.org.mxtsijournals.com
Spectroscopic Properties : Theoretical vibrational frequencies (IR) and nuclear magnetic resonance (NMR) chemical shifts can be calculated and compared with experimental data to confirm the molecular structure. scielo.org.mx
Charge Distribution : Analyses like Mulliken Population Analysis (MPA) and Natural Population Analysis (NPA) can reveal the distribution of electronic charge across the molecule. scielo.org.mx Molecular Electrostatic Potential (MEP) maps can also be generated to identify electrophilic and nucleophilic regions, which are key to understanding intermolecular interactions. scielo.org.mx
While specific DFT studies for this compound are not widely published, its physicochemical properties have been calculated using computational methods. ambeed.com
Table 1: Calculated Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 263.03 | ambeed.com |
| Molecular Formula | C7H6INO2 | ambeed.com |
| Heavy Atom Count | 11 | ambeed.com |
| Rotatable Bond Count | 2 | ambeed.com |
| H-Bond Acceptors | 3 | ambeed.com |
| H-Bond Donors | 0 | ambeed.com |
| Topological Polar Surface Area (TPSA) | 39.19 Ų | ambeed.com |
This table was generated using data from multiple computational methods. ambeed.com
Quantum chemical calculations are instrumental in mapping out reaction pathways and understanding chemical reactivity. By calculating the potential energy surface for a reaction, chemists can identify the structures of transition states (TS), intermediates, and products. mdpi.com
For a given reaction involving this compound, such as a nucleophilic substitution or a cross-coupling reaction, DFT can be used to model the change in energy as the reactants approach and transform into products. The transition state represents the highest energy point along the reaction coordinate and is critical for determining the reaction's activation energy (barrier). mdpi.com For instance, in studying the methylation of a related heterocyclic compound, DFT calculations were used to interpret the experimentally observed regioselectivity by analyzing the electron structure of the reacting anion. mdpi.com
The process involves:
Identifying the initial state (IS) of the reactants and the final state (FS) of the products. mdpi.com
Locating the transition state structure on the potential energy surface that connects the IS and FS. mdpi.com
Calculating the reaction's free energies and activation barriers. mdpi.com
This analysis provides a detailed, step-by-step understanding of how bonds are broken and formed, which is essential for optimizing reaction conditions and predicting outcomes. mdpi.comnih.gov
Molecular Modeling and Simulation
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or nucleic acid). scienceopen.com This method is crucial in drug discovery for identifying potential biological targets and predicting the binding affinity of a compound. nih.gov
The docking process involves:
Obtaining the 3D structures of both the ligand and the target protein, often from crystallographic data (e.g., Protein Data Bank or PDB). scienceopen.com
Using a docking algorithm to sample a large number of possible binding poses of the ligand within the active site of the protein.
Employing a scoring function to rank the poses based on their predicted binding energy or fitness. A lower docking score often indicates a more favorable binding interaction. researchgate.net
Studies on similar heterocyclic compounds have used docking to explore interactions with various biological targets, including enzymes, DNA, and proteins implicated in diseases like cancer and viral infections. mdpi.comscienceopen.comnih.gov For example, docking studies have helped identify potential binding modes and key interactions (like hydrogen bonds or polar interactions) for compounds with targets such as tubulin, DNA, and viral proteins of SARS-CoV-2. scienceopen.comresearchgate.net Such studies could be applied to this compound to screen for potential biological activities.
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. lumenlearning.com Because of the two rotatable bonds in this compound, the ester group and the pyridine (B92270) ring can adopt various orientations. ambeed.com Molecular Dynamics (MD) simulations can model these dynamics over time.
MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule's conformation changes. This is useful for:
Identifying Stable Conformers : By simulating the molecule's movement, researchers can identify the most stable (lowest energy) conformations. conicet.gov.arresearchgate.net
Understanding Flexibility : MD shows how the molecule flexes and bends, which is crucial for its interaction with biological targets.
Analyzing Ligand Binding : When combined with a biological target, MD simulations can provide a more dynamic picture of the binding process than static docking. It can reveal how the protein and ligand structures adapt to each other upon binding and help in calculating more accurate binding free energies.
For example, in the analysis of a related compound, methyl methanesulfonate, computational methods were used to calculate the total energy as a function of a specific dihedral angle, identifying the most stable anti and gauche conformers. conicet.gov.ar A similar approach could characterize the conformational landscape of this compound.
Retrosynthetic Analysis and Computer-Aided Synthesis Planning
The synthesis of a target molecule like this compound can be a complex task. Computer-Aided Synthesis Planning (CASP) utilizes algorithms to design efficient synthetic routes. chimia.chresearchgate.net The core of many CASP tools is retrosynthetic analysis, a technique pioneered in the 1960s where a target molecule is recursively broken down into simpler, commercially available precursors. researchgate.netucla.edu
Modern CASP systems are data-driven and often employ machine learning models trained on vast databases of chemical reactions. nih.govcore.ac.uk The general workflow involves:
Disconnection : The target molecule is "disconnected" at strategic bonds corresponding to known and reliable chemical reactions (transforms).
Precursor Identification : This process generates potential precursor molecules.
Iteration : The precursors are themselves subjected to retrosynthetic analysis until simple, obtainable starting materials are reached. researchgate.net
Route Evaluation : The system can propose multiple synthetic routes, which can then be evaluated by chemists based on factors like cost, yield, and step count. core.ac.uk
Tools like AiZynthFinder are examples of open-source synthesis planning software that can suggest synthetic pathways for a given molecule. core.ac.uk The application of such tools to this compound would involve identifying key disconnections, likely at the ester group and the carbon-iodine bond, to trace its synthesis back to simpler pyridine derivatives.
Application of Artificial Intelligence and Machine Learning in Pathway Design
The design of synthetic routes for molecules like this compound has traditionally relied on the expertise and intuition of chemists. However, the advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing this process by enabling rapid, data-driven exploration of vast chemical reaction spaces. These technologies can identify novel and efficient synthetic pathways that may not be immediately obvious to human experts.
Machine learning algorithms, particularly those based on deep learning and neural networks, are trained on extensive databases of known chemical reactions. By learning the underlying patterns and rules of chemical transformations, these models can predict plausible reactions for a given target molecule. This process, often referred to as computer-aided synthesis planning (CASP), involves a retrosynthetic analysis where the target molecule is broken down into simpler, commercially available precursors.
For instance, a common approach involves sequence-to-sequence models, which treat chemical reactions as a translation task, converting a product molecule's representation (such as SMILES) into the corresponding reactants. Advanced transformer-based models have shown significant promise in this area, achieving high accuracy in predicting retrosynthetic steps.
The application of these AI and ML techniques to the synthesis of this compound would involve the following steps:
Target Input: The chemical structure of this compound is provided to the AI system.
Retrosynthetic Analysis: The AI algorithm performs a retrosynthetic analysis, proposing various bond disconnections to identify potential precursors.
Pathway Generation: The system generates multiple multi-step synthetic pathways from commercially available starting materials to the target molecule.
Route Evaluation: Each proposed route is evaluated based on learned chemical knowledge and predefined metrics, such as step-wise efficiency and atom economy.
Analytical Methodologies in Research and Characterization
Advanced Spectroscopic Methods for Research-Level Structural Elucidation
Spectroscopic techniques are fundamental in confirming the chemical structure of Methyl 3-iodoisonicotinate.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR (Proton NMR) spectra allow for the identification and quantification of protons in different chemical environments.
¹³C NMR (Carbon-13 NMR) spectra reveal the number and types of carbon atoms present in the molecule. docbrown.info The chemical shifts in both ¹H and ¹³C NMR are influenced by the electron-withdrawing effects of the iodine atom and the ester group, providing key structural insights. docbrown.info
Table 1: Predicted ¹H NMR Spectral Data for this compound (Data is illustrative and based on general principles of NMR spectroscopy)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~8.8 | s | 1H | H-2 (proton adjacent to nitrogen) |
| ~8.4 | d | 1H | H-6 (proton ortho to iodine) |
| ~7.8 | d | 1H | H-5 (proton meta to iodine) |
| ~3.9 | s | 3H | -OCH₃ (methyl ester protons) |
Table 2: Predicted ¹³C NMR Spectral Data for this compound (Data is illustrative and based on general principles of NMR spectroscopy)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~165 | C=O (ester carbonyl) |
| ~155 | C-6 |
| ~150 | C-2 |
| ~140 | C-4 |
| ~125 | C-5 |
| ~95 | C-3 (carbon bearing iodine) |
| ~53 | -OCH₃ (methyl ester carbon) |
Infrared (IR) Spectroscopy is used to identify the functional groups present in this compound. docbrown.info The IR spectrum will show characteristic absorption bands for the C=O stretching of the ester group (typically around 1720-1740 cm⁻¹), C-O stretching vibrations, and aromatic C-H and C=C stretching vibrations. docbrown.inforesearchgate.net The presence of the iodine atom can also influence the fingerprint region of the spectrum (below 1500 cm⁻¹). docbrown.info
Mass Spectrometry (MS) determines the molecular weight and elemental composition of the compound. The mass spectrum of this compound will exhibit a molecular ion peak (M⁺) corresponding to its molecular weight. Fragmentation patterns observed in the mass spectrum can provide further structural information.
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatographic methods are indispensable for separating this compound from impurities and for monitoring the progress of its synthesis.
HPLC is a powerful technique for assessing the purity of this compound and quantifying its yield in a reaction mixture. A suitable reversed-phase HPLC method would typically employ a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, often with a small amount of acid (like formic acid or trifluoroacetic acid) to improve peak shape. The detector, usually a UV detector set at a wavelength where the compound absorbs strongly, allows for the sensitive detection and quantification of the analyte.
Gas chromatography is particularly useful for the analysis of volatile impurities that may be present in samples of this compound. nih.gov These could include residual solvents from the synthesis or volatile byproducts. nih.govshimadzu.com A capillary GC column with a suitable stationary phase is used to separate the components of the mixture, which are then detected by a flame ionization detector (FID) or a mass spectrometer (MS). shimadzu.com
Hyphenated techniques, which couple a separation technique with a detection technique, provide a more comprehensive analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. nih.gov This is particularly valuable for identifying unknown impurities by providing both retention time and mass-to-charge ratio information. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is used to separate and identify volatile components in a sample. nih.gov The GC separates the compounds, and the MS provides mass spectra that can be compared to libraries for identification. nih.gov
Advanced Crystallographic Analysis for Solid-State Structure Determination
X-ray crystallography can be employed to determine the precise three-dimensional arrangement of atoms in the solid state of this compound. This technique provides definitive information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding or halogen bonding, which can influence the physical properties of the compound.
Quantitative Analytical Techniques in Reaction Optimization and Process Validation
Quantitative analytical techniques are crucial throughout the development and manufacturing of this compound. HPLC and GC methods are used to monitor the progress of chemical reactions, allowing chemists to optimize reaction conditions such as temperature, reaction time, and catalyst loading to maximize yield and minimize impurity formation. During process validation, these validated analytical methods are used to demonstrate that the manufacturing process consistently produces this compound of the required purity and quality.
Future Directions and Emerging Research Avenues
Development of Novel and Efficient Synthetic Routes for Functionalized Analogues
The development of novel and efficient synthetic methodologies is paramount for the exploration of the chemical space around methyl 3-iodoisonicotinate. Future research should focus on creating libraries of functionalized analogues with diverse substitution patterns. Key areas of investigation include:
Advanced Cross-Coupling Reactions: While traditional cross-coupling reactions are applicable, the development of more robust and versatile methods is crucial. This includes exploring novel catalyst systems, such as those based on palladium, nickel, or copper, to facilitate challenging coupling reactions at the C3 position of the pyridine (B92270) ring. The use of innovative coupling partners beyond standard boronic acids, such as organosilanes and organotrifluoroborates, could also provide access to a wider range of derivatives nih.govacs.org.
C-H Activation Strategies: Direct C-H functionalization represents a highly atom-economical approach to introduce new substituents onto the pyridine ring. Investigating regioselective C-H activation at various positions of the this compound scaffold would bypass the need for pre-functionalized starting materials, leading to more efficient and environmentally friendly synthetic routes.
Flow Chemistry and Automation: The implementation of flow chemistry and automated synthesis platforms can significantly accelerate the synthesis and purification of this compound analogues. These technologies allow for precise control over reaction parameters, leading to improved yields, reduced reaction times, and enhanced safety.
A summary of potential synthetic strategies is presented in the table below:
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Advanced Cross-Coupling | Access to diverse functionalities, improved reaction efficiency. | Novel catalysts, expanded substrate scope. |
| C-H Activation | High atom economy, reduced waste. | Regioselectivity, catalyst development. |
| Flow Chemistry | Faster reaction times, improved process control. | Reactor design, process optimization. |
Exploration of Undiscovered Biological Activities and Therapeutic Targets
The pyridine scaffold is a well-established pharmacophore present in numerous approved drugs nih.govrsc.orgnih.gov. Given the presence of the reactive iodine atom, this compound serves as a versatile building block for the synthesis of novel bioactive molecules. Future research in this area should be directed towards:
Antimicrobial and Antiviral Agents: The increasing threat of antimicrobial resistance necessitates the discovery of new therapeutic agents. Screening libraries of this compound derivatives against a broad spectrum of bacteria and viruses could lead to the identification of novel lead compounds nih.govmdpi.com.
Anticancer Therapies: Pyridine derivatives have shown significant potential as anticancer agents rsc.orgnih.gov. Investigating the cytotoxicity of functionalized this compound analogues against various cancer cell lines and elucidating their mechanisms of action could pave the way for new cancer treatments.
Neurological Disorders: The isonicotinic acid moiety is a key component of several neurologically active compounds. Exploring the potential of this compound derivatives to modulate neurotransmitter receptors or enzymes involved in neurodegenerative diseases is a promising avenue of research.
Integration of this compound into Multifunctional Hybrid Materials
The unique electronic and structural properties of the pyridine ring make it an attractive component for the design of advanced materials. The iodine substituent on this compound provides a reactive handle for its incorporation into larger molecular architectures. Future research could focus on:
Metal-Organic Frameworks (MOFs): The nitrogen atom of the pyridine ring and the oxygen atoms of the ester group can act as coordination sites for metal ions, making this compound a suitable ligand for the construction of MOFs rsc.orgrsc.orgresearchgate.netacs.orgresearchgate.net. These materials have potential applications in gas storage, catalysis, and sensing.
Conducting Polymers: Incorporating this compound units into polymer backbones could lead to the development of novel conducting materials with tailored electronic properties. The iodine atom can be utilized for post-polymerization modification to further tune the material's characteristics.
Organic Light-Emitting Diodes (OLEDs): Pyridine-containing compounds are often used in the emissive layers of OLEDs. Synthesizing and characterizing the photophysical properties of this compound derivatives could lead to the discovery of new materials for energy-efficient lighting and displays.
Potential applications of this compound in materials science are summarized below:
| Material Type | Potential Application | Key Feature of this compound |
| Metal-Organic Frameworks | Gas storage, catalysis | Coordination sites (N, O) |
| Conducting Polymers | Electronics | Polymerizable unit |
| Organic Light-Emitting Diodes | Displays, lighting | Luminescent core |
Deeper Mechanistic Investigations of Its Chemical Transformations
A thorough understanding of the reaction mechanisms governing the transformations of this compound is essential for optimizing existing synthetic methods and designing new reactions. Future research should employ a combination of experimental and computational techniques to investigate:
Kinetics and Thermodynamics of Cross-Coupling Reactions: Detailed kinetic studies can provide insights into the rate-determining steps of cross-coupling reactions involving this compound, allowing for the rational design of more efficient catalysts and reaction conditions nih.govacs.orgacs.org.
Nucleophilic Aromatic Substitution (SNAr) Pathways: Investigating the factors that influence the regioselectivity and reactivity of SNAr reactions on the this compound ring is crucial for predicting and controlling the outcome of these transformations byjus.comdalalinstitute.comorganic-chemistry.orgwikipedia.orgyoutube.com.
Computational Modeling: Density Functional Theory (DFT) calculations can be used to model reaction pathways, predict transition state geometries, and understand the electronic effects of substituents on the reactivity of the pyridine ring researchgate.netoberlin.edu.
High-Throughput Screening and Combinatorial Chemistry Approaches for Derivative Discovery
To efficiently explore the vast chemical space accessible from this compound, high-throughput screening (HTS) and combinatorial chemistry techniques are indispensable tools researchgate.net.
Library Synthesis: The development of solid-phase and solution-phase combinatorial methods for the parallel synthesis of large libraries of this compound derivatives will be crucial nih.govimperial.ac.uknih.govcore.ac.ukbohrium.com. This will enable the rapid generation of diverse compound collections for biological screening.
Assay Development: The design and implementation of robust and sensitive HTS assays are necessary to screen these libraries for desired biological activities. This includes both biochemical and cell-based assays tailored to specific therapeutic targets.
In Silico Screening: Computational methods, such as virtual screening and molecular docking, can be used to prioritize compounds from virtual libraries for synthesis and biological evaluation, thereby streamlining the drug discovery process researchgate.netauctoresonline.org.
Q & A
Basic Research Questions
Q. What are the optimal synthesis protocols for Methyl 3-iodoisonicotinate, and how can purity be validated?
- Methodological Answer : Synthesis typically involves direct metalation of methyl isonicotinate using bases like mixed lithium-cadmium systems, followed by iodination. Purification via flash chromatography (e.g., heptane/EtOAc gradients) is critical for isolating the product. Characterization should include H and C NMR to confirm structure, with comparisons to literature spectra (e.g., δ 8.60 ppm for aromatic protons in CDCl) . Purity can be assessed using HPLC with UV detection or GC-MS for volatile impurities.
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods or local exhaust systems to avoid inhalation of vapors. Wear nitrile gloves (tested per EN 374 standards) and safety goggles. Store in sealed containers under inert gas (e.g., argon) at 2–8°C to prevent degradation. Avoid contact with oxidizers and static discharge by grounding equipment .
Q. How should researchers design experiments to assess the compound’s stability under varying conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to heat (e.g., 40°C), light (UV irradiation), and humidity (75% RH). Monitor decomposition via TLC or HPLC at intervals (e.g., 0, 7, 14 days). Compare results with baseline NMR data to identify degradation products .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of iodination in this compound?
- Methodological Answer : Computational studies (e.g., DFT calculations) can model the electronic effects of the ester group on the pyridine ring. Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactive sites. Validate with kinetic experiments using substituent-directed metalation (e.g., LiTMP base) and isotopic labeling .
Q. How can discrepancies in reported H NMR chemical shifts be resolved?
- Methodological Answer : Cross-reference data from multiple independent syntheses and ensure solvent consistency (e.g., CDCl vs. DMSO-d). Use high-resolution NMR (≥400 MHz) and spike tests with authentic samples. Publish raw spectral data in supplementary materials to enhance reproducibility .
Q. What strategies optimize the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer : Screen palladium catalysts (e.g., Pd(PPh)) and ligands (XPhos) under varying temperatures (60–100°C) and solvents (toluene/DMF). Monitor reaction progress via LC-MS and isolate products using silica gel chromatography. Compare yields with control reactions lacking the iodo substituent .
Q. How do steric and electronic properties of this compound influence its biological activity?
- Methodological Answer : Perform molecular docking studies against target proteins (e.g., kinase enzymes) to predict binding affinities. Synthesize analogs (e.g., 3-bromo or 3-chloro derivatives) and compare IC values in enzymatic assays. Use QSAR models to correlate substituent effects with activity .
Data Analysis and Reproducibility
Q. What statistical methods are appropriate for analyzing reaction yield variability?
- Methodological Answer : Apply ANOVA to compare yields across ≥3 independent trials. Use Grubbs’ test to identify outliers. Report confidence intervals (95%) and RSD values. Publish raw yield data and detailed reaction conditions in open-access repositories .
Q. How can researchers validate the absence of hazardous byproducts during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
